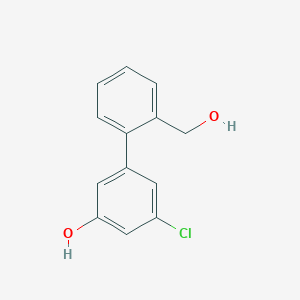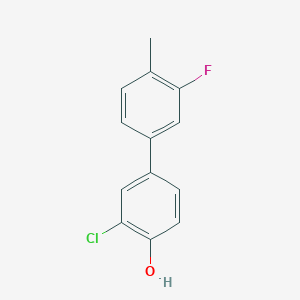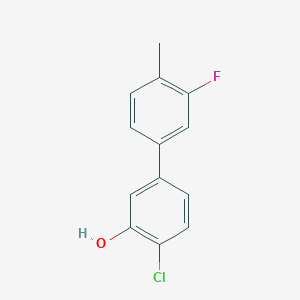
3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95%
Descripción general
Descripción
3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% (3FMP) is a widely used organic compound, primarily used in the synthesis of pharmaceuticals and other organic compounds. It is a member of a larger family of compounds known as phenols, which are widely used in a variety of applications. 3FMP is a particularly attractive compound due to its high purity and low cost.
Aplicaciones Científicas De Investigación
3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, such as antifungal drugs and anti-inflammatory agents. It is also used in the synthesis of organic compounds, such as dyes and pigments. In addition, 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% is used in the synthesis of polymers, such as polyurethanes, and in the synthesis of catalysts and other organic compounds.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% is not well understood, but it is believed to involve the inhibition of enzymes involved in the production of pro-inflammatory cytokines. This inhibition leads to the reduction of inflammation and the alleviation of symptoms associated with inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% are not well understood. However, in vitro studies have shown that 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% is able to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% has been shown to reduce the production of reactive oxygen species, which are associated with inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% in laboratory experiments is its high purity and low cost. Additionally, it is relatively easy to synthesize and purify 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% in the laboratory. However, there are some limitations to using 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% in laboratory experiments. For example, it is not well understood how 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% affects biochemical and physiological processes, and it is not known if it has any toxic effects.
Direcciones Futuras
There are several potential future directions for 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% research. One potential direction is to further investigate the biochemical and physiological effects of 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95%. This could involve studying how 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% affects the production of pro-inflammatory cytokines, as well as its effects on other biochemical processes. Additionally, further research could be done to investigate the potential toxic effects of 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95%. Finally, further research could be done to explore the potential applications of 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% in the synthesis of pharmaceuticals and other organic compounds.
Métodos De Síntesis
3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% is synthesized through a multi-step process. The first step involves the reaction of 2-methylphenol with 3-chloro-5-fluorobenzonitrile in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 3-chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% (3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95%). The second step involves the purification of the 3-Chloro-5-(3-fluoro-2-methylphenyl)phenol, 95% using a series of recrystallization and chromatography steps. This yields a highly pure product with a purity of 95%.
Propiedades
IUPAC Name |
3-chloro-5-(3-fluoro-2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-12(3-2-4-13(8)15)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCPQQRIXMSVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685897 | |
| Record name | 5-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261902-03-7 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5-chloro-3′-fluoro-2′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261902-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















